molecular formula C9H9N3S B11778913 5-(Pyridin-4-ylmethyl)thiazol-2-amine

5-(Pyridin-4-ylmethyl)thiazol-2-amine

Cat. No.: B11778913
M. Wt: 191.26 g/mol
InChI Key: VPGXVWDRMUIBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-ylmethyl)thiazol-2-amine typically involves the reaction of 4-(chloromethyl)pyridine with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-ylmethyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pyridin-4-ylmethyl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic effects. The compound may also interact with DNA, leading to the inhibition of cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-ylmethyl)thiazol-2-amine is unique due to its combination of the thiazole and pyridine rings, which provides a versatile scaffold for chemical modifications.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

5-(pyridin-4-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)5-7-1-3-11-4-2-7/h1-4,6H,5H2,(H2,10,12)

InChI Key

VPGXVWDRMUIBTM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=CN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.